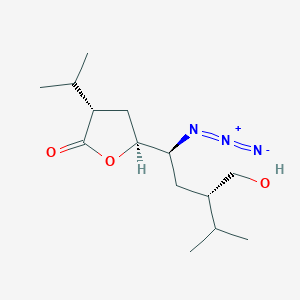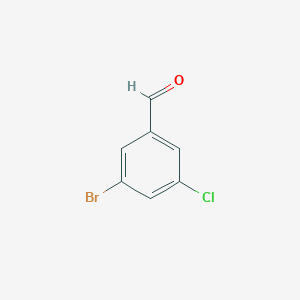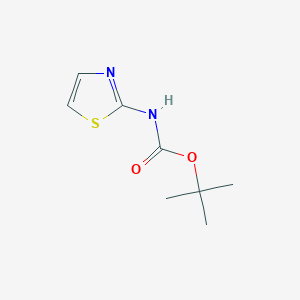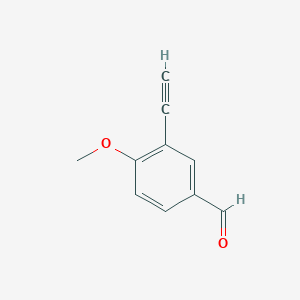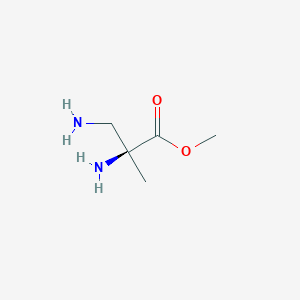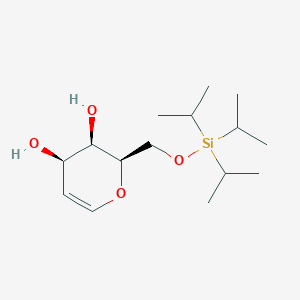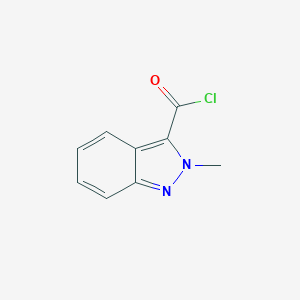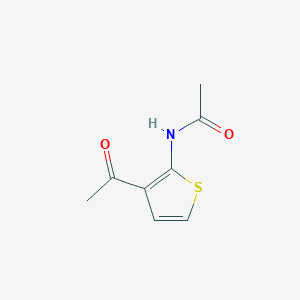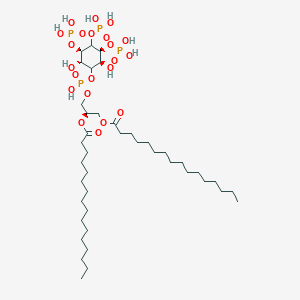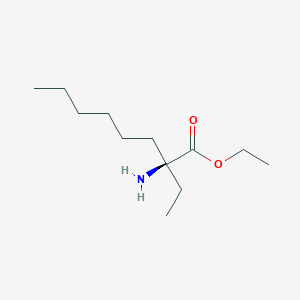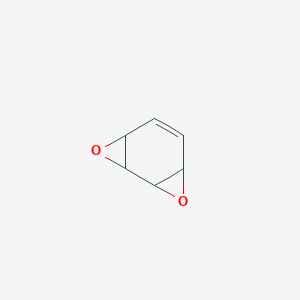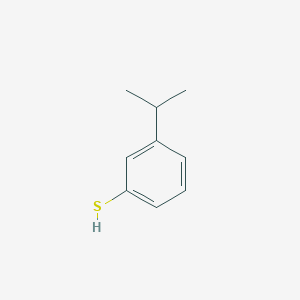
3-Isopropylthiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylthiophenol, also known as 3-ITP, is a chemical compound that belongs to the family of thiophenols. It is a colorless to yellow liquid with a strong odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-Isopropylthiophenol is not fully understood. However, it is believed that the compound acts as a reducing agent and undergoes oxidation to form a thiophenoxyl radical. This radical can then undergo further reactions to form other intermediates that may be involved in various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Isopropylthiophenol. However, it has been reported that the compound can induce oxidative stress in cells, which may lead to cell damage or death. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Isopropylthiophenol in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the compound has a strong odor, which may make it difficult to work with in certain settings. Additionally, the compound may be toxic and should be handled with care.
Orientations Futures
There are several future directions for research on 3-Isopropylthiophenol. One area of interest is its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of the compound. Finally, research on the potential therapeutic applications of 3-Isopropylthiophenol is also warranted.
Méthodes De Synthèse
The synthesis of 3-Isopropylthiophenol involves the reaction of isopropyl mercaptan with 1,3-dichloro-2-propanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields 3-Isopropylthiophenol as a product. The purity of the product can be increased by distillation or recrystallization.
Applications De Recherche Scientifique
3-Isopropylthiophenol has been used in various scientific research applications such as organic synthesis, electrochemistry, and analytical chemistry. It is also used as a reagent in the preparation of thioesters, thioethers, and other sulfur-containing compounds. Additionally, 3-Isopropylthiophenol is used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propriétés
Numéro CAS |
178959-93-8 |
|---|---|
Nom du produit |
3-Isopropylthiophenol |
Formule moléculaire |
C9H12S |
Poids moléculaire |
152.26 g/mol |
Nom IUPAC |
3-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 |
Clé InChI |
AELUMDDQRLJQRX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)S |
SMILES canonique |
CC(C)C1=CC(=CC=C1)S |
Synonymes |
Benzenethiol, 3-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



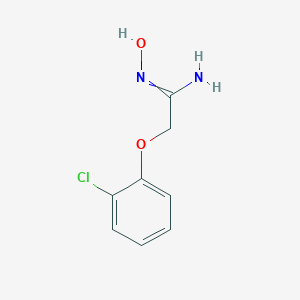
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
